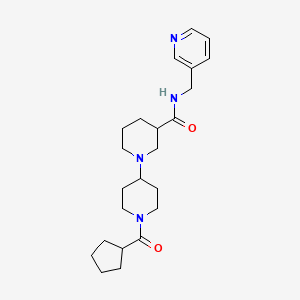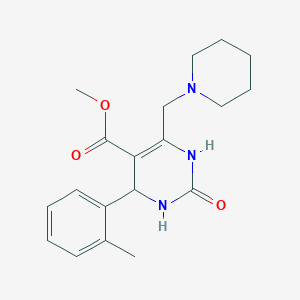![molecular formula C18H19ClN2O3 B5428669 N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide](/img/structure/B5428669.png)
N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation caused by various medical conditions. It is a selective cyclooxygenase-2 (COX-2) inhibitor that works by blocking the production of prostaglandins, which are responsible for causing pain and inflammation in the body.
作用機序
N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide works by selectively inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that cause pain and inflammation in the body. By blocking the production of these prostaglandins, this compound reduces pain and inflammation in the affected area.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been found to reduce the production of pro-inflammatory cytokines, which are responsible for causing inflammation in the body. Additionally, it has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. This compound has also been found to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide has a number of advantages for lab experiments. It is readily available and can be easily synthesized using standard laboratory techniques. Additionally, it has been extensively studied and its mechanism of action is well understood. However, this compound also has a number of limitations for lab experiments. It is a relatively expensive drug and may not be suitable for use in large-scale experiments. Additionally, it has been shown to have a number of off-target effects, which may complicate experimental results.
将来の方向性
There are a number of future directions for research on N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide. One area of interest is its potential use in the treatment of various types of cancer. This compound has been shown to have anti-tumor effects in a number of different cancer types, and further research is needed to determine its efficacy in clinical trials. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, and further research is needed to determine its long-term effects on cognitive function. Finally, this compound has been shown to have cardioprotective effects, and further research is needed to determine its potential use in the prevention of cardiovascular events.
合成法
N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with 4-hydroxybenzoic acid to form 4-(4-chlorobenzenesulfonyloxy)benzoic acid. This compound is then reacted with N-(2-acetoxyphenyl)acetamide to form this compound.
科学的研究の応用
N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide has been extensively studied for its potential therapeutic applications in various medical conditions such as cancer, Alzheimer's disease, and cardiovascular diseases. It has been found to exhibit anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to reduce the risk of developing Alzheimer's disease by inhibiting the production of beta-amyloid protein, which is responsible for causing neuronal damage in the brain. This compound has also been studied for its cardioprotective effects, as it has been shown to reduce the risk of cardiovascular events in patients with a history of heart disease.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-chlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-17(24-16-9-7-13(19)8-10-16)18(23)21-15-6-4-5-14(11-15)20-12(2)22/h4-11,17H,3H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRHUULHDJMCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)NC(=O)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide](/img/structure/B5428587.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5428597.png)


![2-[(2,5-difluorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5428624.png)
![methyl 1,5-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5428628.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5428634.png)

![5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2-(methoxymethyl)pyrimidine](/img/structure/B5428655.png)
![2-{5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5428662.png)
![[2-(2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]diethylamine hydrochloride](/img/structure/B5428666.png)
![N-[3,4-bis(2-hydroxyethoxy)phenyl]acetamide](/img/structure/B5428671.png)
![N-[2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propyl]-2-(methylsulfonyl)acetamide](/img/structure/B5428678.png)